3-Amino-4-bromo-2-chlorobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-4-bromo-2-chlorobenzoic acid: is an organic compound with the molecular formula C7H5BrClNO2 It is a derivative of benzoic acid, characterized by the presence of amino, bromo, and chloro substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-bromo-2-chlorobenzoic acid typically involves multi-step reactions starting from simpler aromatic compounds. One common method includes the diazotization of 3-amino-4-chlorobenzoic acid followed by a Sandmeyer reaction with copper(I) bromide to introduce the bromo substituent .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of the synthetic route mentioned above can be adapted for larger-scale production, ensuring the availability of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo electrophilic aromatic substitution reactions due to the presence of electron-donating and electron-withdrawing groups on the benzene ring.
Oxidation and Reduction Reactions: The amino group can be oxidized or reduced under specific conditions, leading to various derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Diazotization: Sodium nitrite and hydrochloric acid are commonly used for diazotization.
Sandmeyer Reaction: Copper(I) bromide is used to introduce the bromo substituent.
Coupling Reactions: Palladium catalysts and organoboron reagents are used in Suzuki-Miyaura coupling reactions.
Major Products:
3-Bromo-4-chlorobenzoic acid: Formed via diazotization and subsequent Sandmeyer reaction.
Various derivatives: Depending on the specific reactions and conditions applied.
Scientific Research Applications
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Participates in catalytic reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Biology and Medicine:
Pharmaceutical Research:
Biological Studies: Used in studies to understand the interactions of substituted benzoic acids with biological systems.
Industry:
Material Science: Potential use in the development of new materials with specific properties.
Chemical Manufacturing: Used as a building block in the production of various chemical products.
Mechanism of Action
The mechanism of action of 3-Amino-4-bromo-2-chlorobenzoic acid depends on its specific application. In catalytic reactions, the compound acts as a substrate, undergoing transformations facilitated by catalysts such as palladium. In biological systems, the compound’s effects are determined by its interactions with molecular targets, which can include enzymes, receptors, and other biomolecules. The exact pathways involved vary based on the specific context of its use.
Comparison with Similar Compounds
3-Amino-4-chlorobenzoic acid: Lacks the bromo substituent, leading to different reactivity and applications.
3-Bromo-4-chlorobenzoic acid:
2-Amino-5-bromobenzoic acid: Similar structure but with different positions of substituents, leading to distinct properties and applications.
Uniqueness: 3-Amino-4-bromo-2-chlorobenzoic acid is unique due to the specific combination of amino, bromo, and chloro substituents on the benzene ring
Properties
Molecular Formula |
C7H5BrClNO2 |
---|---|
Molecular Weight |
250.48 g/mol |
IUPAC Name |
3-amino-4-bromo-2-chlorobenzoic acid |
InChI |
InChI=1S/C7H5BrClNO2/c8-4-2-1-3(7(11)12)5(9)6(4)10/h1-2H,10H2,(H,11,12) |
InChI Key |
QTXHFJSMMYQPBR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)O)Cl)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.